molecular formula C8H13ClN2O3 B2445281 3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride CAS No. 90892-58-3

3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride

Cat. No.: B2445281
CAS No.: 90892-58-3
M. Wt: 220.65
InChI Key: ISRFRCRTGNFNBD-UHFFFAOYSA-N
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Description

3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a piperidine ring and an oxazolidine-2,4-dione moiety

Properties

IUPAC Name

3-piperidin-4-yl-1,3-oxazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRFRCRTGNFNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)COC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride typically involves the reaction of piperidine derivatives with oxazolidine-2,4-dione. One common method includes the use of piperidine-4-carboxylic acid as a starting material, which undergoes cyclization with oxazolidine-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce piperidine derivatives with different substituents .

Scientific Research Applications

3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride is unique due to its specific combination of the piperidine and oxazolidine-2,4-dione moieties, which confer distinct chemical and biological properties.

Biological Activity

3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride is a chemical compound classified within the oxazolidinone family. This compound is characterized by the presence of a piperidine ring attached to an oxazolidine-2,4-dione structure, which contributes to its unique biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Synthetic Routes

The synthesis of this compound typically involves the reaction of piperidine derivatives with oxazolidine-2,4-dione. Common methods include:

  • Cyclization with Piperidine Derivatives : Using piperidine-4-carboxylic acid as a precursor, cyclization occurs under controlled conditions to yield the desired compound.
  • Catalytic Methods : Catalysts are often employed to enhance yield and selectivity during synthesis.

Chemical Structure

The molecular formula for this compound is C8H13ClN2O3C_8H_{13}ClN_2O_3, with a molecular weight of approximately 220.65 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C8H12N2O3 ClH c11 7 5 13 8 12 10 7 6 1 3 9 4 2 6 h6 9H 1 5H2 1H\text{InChI InChI 1S C8H12N2O3 ClH c11 7 5 13 8 12 10 7 6 1 3 9 4 2 6 h6 9H 1 5H2 1H}

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially influencing neurotransmitter systems.

Pharmacological Effects

Research has demonstrated various pharmacological effects associated with this compound:

  • Anticancer Activity : Studies have shown that derivatives of oxazolidinones exhibit significant cytotoxicity against cancer cell lines. For instance, compounds similar to 3-(4-Piperidinyl)-1,3-oxazolidine have demonstrated enhanced cytotoxic effects compared to established chemotherapeutics like melphalan and 5-fluorouracil .
    CompoundCytotoxicity (IC50)Reference
    3-(4-Piperidinyl)-1,3-oxazolidineLower than reference drugs
    MelphalanStandard reference
    5-FluorouracilStandard reference
  • Neuroprotective Effects : Given its structural similarity to known neuroactive compounds, there is potential for neuroprotective applications. Its ability to penetrate the blood-brain barrier suggests possible use in treating neurological disorders .

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationships (SAR) of related compounds. A notable study evaluated the cytotoxic effects of various derivatives against human cancer cell lines and found that modifications in the piperidine moiety significantly influenced potency .

Example Study:

A study investigating a series of piperidinyl oxazolidinones reported that specific substitutions on the piperidine ring enhanced anticancer activity through apoptosis induction via caspase activation .

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceuticals with potential therapeutic effects. Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases.

Industrial Applications

Beyond medicinal uses, this compound is also explored in developing new materials and chemical processes due to its unique chemical properties.

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group protection/deprotection. A common approach is to react 4-piperidinyl precursors with oxazolidine-dione-forming reagents under anhydrous conditions. For example, β-cyclodextrin (β-CD) catalysis has been used to enhance reaction efficiency in similar oxazolidine-dione derivatives by forming inclusion complexes, which stabilize transition states and improve regioselectivity . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical to achieving high yields. Characterization via NMR and mass spectrometry is essential to confirm structural fidelity .

Basic: How should researchers validate the purity and structural identity of this compound?

Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the piperidinyl and oxazolidine-dione moieties.
  • Mass Spectrometry (MS): High-resolution MS to verify the molecular ion peak ([M+H]⁺ or [M-Cl]⁻ for hydrochloride salts).
  • X-ray Diffraction (XRD): For crystalline forms, XRD can resolve stereochemical ambiguities .

Advanced: What catalytic mechanisms enhance the reactivity of oxazolidine-dione derivatives in reduction or functionalization reactions?

β-Cyclodextrin (β-CD) acts as a supramolecular catalyst by forming host-guest inclusion complexes, which lower activation energy and direct regioselectivity. For example, electrochemical reduction studies of similar compounds (e.g., 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione) revealed that β-CD stabilizes the transition state via hydrophobic interactions and hydrogen bonding, enabling selective reduction of the vinyl group . Advanced mechanistic studies should combine cyclic voltammetry, computational modeling (DFT), and spectroscopic monitoring (e.g., UV-Vis) to track intermediate formation .

Advanced: How does the piperidinyl moiety influence biological activity or target binding?

The piperidinyl group enhances lipophilicity and facilitates interactions with hydrophobic binding pockets in enzymes or receptors. For instance, piperidine derivatives are often used as intermediates in synthesizing anticancer agents due to their ability to modulate kinase activity or DNA intercalation . To study target interactions, researchers can employ:

  • Molecular Docking: To predict binding modes with proteins (e.g., kinases).
  • Surface Plasmon Resonance (SPR): To quantify binding affinities.
  • In Vitro Assays: Cell-based viability assays to screen for cytotoxic effects .

Basic: What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use a fume hood to avoid inhalation of fine particles.
  • First Aid: For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
  • Storage: Keep in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis .

Advanced: How can researchers address discrepancies in reported synthetic yields or reaction conditions?

Contradictions often arise from differences in catalyst activity, solvent purity, or moisture levels. Systematic approaches include:

  • Design of Experiments (DoE): Use factorial designs to identify critical variables (e.g., temperature, catalyst concentration).
  • Catalyst Screening: Test alternative catalysts (e.g., Pd/β-CD composites) to improve reproducibility .
  • In Situ Monitoring: Techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Basic: Which analytical techniques are critical for resolving stereochemical configurations?

  • Chiral HPLC: To separate enantiomers using chiral stationary phases.
  • Circular Dichroism (CD): For assessing optical activity in solution.
  • Single-Crystal XRD: To unambiguously determine absolute configuration .

Advanced: What methodologies characterize polymorphic forms of this compound?

Polymorph screening involves:

  • Solvent Evaporation: Test crystallization in diverse solvents (e.g., ethanol, acetonitrile).
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to identify phase transitions.
  • Powder XRD: To distinguish crystalline forms.
  • Solid-State NMR: To probe molecular packing differences .

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